![molecular formula C16H20N2O4S2 B2747474 (Z)-S-(2-((3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 851716-56-8](/img/structure/B2747474.png)
(Z)-S-(2-((3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate
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Overview
Description
The compound contains a benzo[d]thiazol-2(3H)-one moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . This moiety is often found in biologically active compounds and is used in the development of new drugs .
Molecular Structure Analysis
The compound has several functional groups including an ethoxy group, a methoxy group, and a thioester group. These groups can participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds containing a benzo[d]thiazol-2(3H)-one moiety are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
The development of zinc phthalocyanine derivatives with substituted benzenesulfonamide groups demonstrates the importance of structurally complex molecules in photodynamic therapy (PDT). One such derivative exhibits excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising candidate for Type II photosensitizers in cancer treatment. Its remarkable potential underscores the role of sophisticated chemical structures in advancing PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Research on benzothiazole derivatives has led to the discovery of compounds with variable and modest antimicrobial activities against bacteria and fungi. The synthesis of novel pyridine derivatives, including those involving ethoxyethanol as a solvent, has contributed to the development of new antimicrobial agents, showcasing the therapeutic potential of such chemical structures (Patel, Agravat, & Shaikh, 2011).
Catalysis and Material Science
The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y has been shown to efficiently catalyze the oxidation of primary alcohols and hydrocarbons. Such encapsulated catalysts exhibit high activity, improved stability, and recycling ability, highlighting the importance of molecular design in creating effective and reusable catalysts for industrial applications (Ghorbanloo & Alamooti, 2017).
Organic Synthesis
The field of organic synthesis has benefited from the study of benzothiazole and related compounds. For instance, the improvement in the synthesis of key intermediates for cephalosporins demonstrates the role of these compounds in facilitating the development of antibiotics. Research has optimized conditions for high yields and purity, which is crucial for pharmaceutical manufacturing processes (Gao, Gao, Sun, & Zhao, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
S-[2-[[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-4-22-8-7-18-13-6-5-12(21-3)9-14(13)24-16(18)17-15(20)10-23-11(2)19/h5-6,9H,4,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMCUSRZIUBGGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CSC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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